5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine
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Overview
Description
5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that contains a thiadiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with a pyrimidine derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Mechanism of Action
The mechanism of action of 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the biological system being studied and the specific target of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar structure but lacks the pyrimidine ring.
4-(4-Chlorophenyl)-1,2,3-thiadiazole: Different positioning of the thiadiazole ring.
5-(4-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine is unique due to the combination of the thiadiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
647860-11-5 |
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Molecular Formula |
C13H9ClN4S2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H9ClN4S2/c14-11-3-1-9(2-4-11)7-19-13-12(17-20-18-13)10-5-15-8-16-6-10/h1-6,8H,7H2 |
InChI Key |
PONIAHVUVOFSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSN=C2C3=CN=CN=C3)Cl |
Origin of Product |
United States |
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